Cas no 93944-92-4 (2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione)

2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione is a chloromethyl-substituted isoindole derivative with applications in organic synthesis and pharmaceutical intermediates. Its key advantages include a reactive chloromethyl group, which facilitates further functionalization, making it a versatile building block for constructing complex molecular architectures. The isoindole-1,3-dione (phthalimide) moiety enhances stability and contributes to its utility in heterocyclic chemistry. This compound is particularly valuable in the development of biologically active molecules, owing to its ability to undergo nucleophilic substitution reactions. High purity and well-defined reactivity ensure consistent performance in synthetic workflows, supporting research in medicinal chemistry and material science.
2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione structure
93944-92-4 structure
Product Name:2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione
CAS No:93944-92-4
MF:C15H10ClNO2
MW:271.698402881622
CID:2817490
Update Time:2025-08-04

2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione Chemical and Physical Properties

Names and Identifiers

    • 2-[3-(chloromethyl)phenyl]isoindole-1,3-dione
    • 1H-Isoindole-1,3(2H)-dione, 2-[3-(chloromethyl)phenyl]-
    • 2-(3-(Chloromethyl)phenyl)isoindoline-1,3-dione
    • SB64169
    • 2-[3-(Chloromethyl)phenyl]-1H-isoindole-1,3(2H)-dione
    • 2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione
    • Inchi: 1S/C15H10ClNO2/c16-9-10-4-3-5-11(8-10)17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2
    • InChI Key: GMKRACRRSYWVKR-UHFFFAOYSA-N
    • SMILES: ClCC1=CC=CC(=C1)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 360
  • XLogP3: 2.8
  • Topological Polar Surface Area: 37.4

2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
OR915271-1g
2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione
93944-92-4 98%
1g
£156.00 2025-02-21
Apollo Scientific
OR915271-5g
2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione
93944-92-4 98%
5g
£468.00 2025-02-21
Chemenu
CM530336-1g
2-(3-(Chloromethyl)phenyl)isoindoline-1,3-dione
93944-92-4 98%
1g
$150 2024-07-19
Chemenu
CM530336-5g
2-(3-(Chloromethyl)phenyl)isoindoline-1,3-dione
93944-92-4 98%
5g
$450 2024-07-19
A2B Chem LLC
AC93605-1g
2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione
93944-92-4 98%
1g
$142.00 2024-07-18
A2B Chem LLC
AC93605-5g
2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione
93944-92-4 98%
5g
$402.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529500-1g
2-(3-(Chloromethyl)phenyl)isoindoline-1,3-dione
93944-92-4 98%
1g
¥1260.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1529500-5g
2-(3-(Chloromethyl)phenyl)isoindoline-1,3-dione
93944-92-4 98%
5g
¥3794.00 2024-04-24
1PlusChem
1P006B5X-1g
1H-Isoindole-1,3(2H)-dione, 2-[3-(chloromethyl)phenyl]-
93944-92-4 98%
1g
$185.00 2025-02-21
1PlusChem
1P006B5X-5g
1H-Isoindole-1,3(2H)-dione, 2-[3-(chloromethyl)phenyl]-
93944-92-4 98%
5g
$528.00 2025-02-21

Additional information on 2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione

2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione: A Comprehensive Overview

The compound 2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione (CAS No. 93944-92-4) is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and versatile applications. Recent advancements in synthetic methodologies and materials science have further highlighted its importance in modern chemical research.

The isoindole-1,3-dione framework is a well-known structure in organic chemistry, characterized by its aromatic stability and electron-deficient nature. The substitution at the 2-position with a chloromethylphenyl group introduces additional functional diversity to the molecule. This substitution pattern not only enhances the compound's reactivity but also opens up new avenues for its application in areas such as drug design, polymer synthesis, and optoelectronic materials.

Recent studies have focused on the synthesis of 2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione using advanced catalytic systems. Researchers have employed transition metal-catalyzed coupling reactions to achieve high yields and selectivity in the synthesis process. These methods not only improve the efficiency of production but also pave the way for large-scale manufacturing of this compound for industrial applications.

The physical and chemical properties of 2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione have been extensively studied to understand its behavior under various conditions. For instance, its thermal stability has been evaluated using differential scanning calorimetry (DSC), revealing its suitability for high-temperature applications. Additionally, spectroscopic analyses such as UV-Vis and fluorescence spectroscopy have provided insights into its electronic properties, making it a promising candidate for use in light-emitting diodes (LEDs) and other optoelectronic devices.

In terms of applications, 2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione has shown potential in the field of medicinal chemistry. Its ability to act as a scaffold for drug design has been explored in recent studies targeting various therapeutic areas. For example, researchers have investigated its role as a kinase inhibitor, demonstrating its potential in anticancer drug development.

Moreover, the compound's compatibility with polymer systems has led to its use in the development of advanced materials. Its incorporation into polymeric matrices has been shown to enhance mechanical properties and thermal stability, making it a valuable additive in high-performance polymers used in aerospace and automotive industries.

Looking ahead, ongoing research is focused on expanding the scope of applications for 2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione. Scientists are exploring its potential as a building block for supramolecular assemblies and self-healing materials. These emerging applications underscore the compound's versatility and position it as a key player in future material innovations.

In conclusion, 2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione (CAS No. 93944-92-4) is a multifaceted compound with significant implications across diverse scientific domains. Its unique structure, coupled with recent advancements in synthesis and application techniques, ensures that it remains at the forefront of chemical research for years to come.

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd